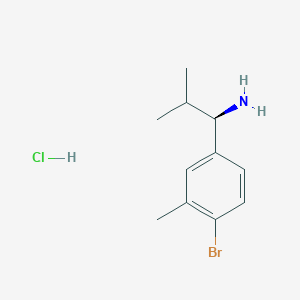

(R)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hcl

Description

(R)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine HCl is a chiral amine derivative characterized by a substituted phenyl ring and a branched alkyl chain. The compound features a 4-bromo-3-methylphenyl group attached to a propan-1-amine backbone, with a methyl substituent at the second carbon of the propane chain. The bromine and methyl substituents on the aromatic ring suggest significant electronic and steric influences, which may modulate reactivity, binding affinity, or metabolic stability compared to simpler arylalkylamines.

Properties

Molecular Formula |

C11H17BrClN |

|---|---|

Molecular Weight |

278.61 g/mol |

IUPAC Name |

(1R)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H16BrN.ClH/c1-7(2)11(13)9-4-5-10(12)8(3)6-9;/h4-7,11H,13H2,1-3H3;1H/t11-;/m1./s1 |

InChI Key |

IOTJSNSSZQIGDM-RFVHGSKJSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C(C)C)N)Br.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(C)C)N)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

Alkylation: The brominated intermediate is then subjected to alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine moiety.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of ®-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the brominated aromatic ring to a less reactive form.

Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: De-brominated aromatic compounds.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

Pharmaceutical Development: Investigated for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

Drug Design: Serves as a lead compound in the design of new drugs.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Agrochemicals: Explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (R)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine HCl can be contextualized through comparisons with three categories of analogs: positional isomers, halogenated arylalkylamines, and compounds with related substitution patterns.

Structural Analogues: Positional Isomerism

The closest analog is (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride (CAS 134978-97-5) . The critical distinction lies in the bromine substitution: the target compound has a 4-bromo-3-methylphenyl group, whereas the analog features a 3-bromophenyl group without the methyl substituent.

Key Differences:

- Steric Bulk : The additional methyl group at the 3-position in the target compound increases steric hindrance near the amine group, which may reduce binding accessibility in biological systems or influence crystallinity.

Halogenated Arylalkylamines

Compounds like N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS 68609-97-2) and 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (Compound 1L) highlight the role of halogen and aryl group positioning:

Biological Activity

(R)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride, a chiral amine compound, has garnered attention for its potential biological activities. This compound is characterized by a brominated aromatic ring and a secondary amine functional group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology.

- Molecular Formula : C11H17BrClN

- Molecular Weight : 278.61 g/mol

- IUPAC Name : (1R)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine; hydrochloride

- SMILES Notation : CC1=C(C=CC(=C1)C@@HN)Br.Cl

The biological activity of (R)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the bromine atom at the 4-position enhances its reactivity and biological profile compared to other halogenated analogs. Research indicates that this compound may exhibit selective binding to adrenergic receptors, which are implicated in various physiological processes including mood regulation and cardiovascular function.

Pharmacological Effects

Research indicates that (R)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride may possess several pharmacological effects:

- Stimulant Activity : Similar to other compounds in its class, it may exhibit stimulant properties, influencing neurotransmitter release.

- Antidepressant Potential : Preliminary studies suggest it may have mood-enhancing effects due to its action on monoaminergic systems.

Case Studies and Research Findings

- Stimulant Properties : In a study examining various substituted phenylamines, (R)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride demonstrated significant stimulant effects in animal models, leading to increased locomotor activity and altered dopamine levels in the striatum .

- Neuropharmacology : A comparative analysis of brominated versus non-brominated analogs revealed that the presence of the bromine atom significantly affected receptor affinity and selectivity, enhancing the compound's efficacy in modulating neurotransmitter systems involved in anxiety and depression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride | Structure | Stimulant, potential antidepressant |

| (R)-1-(4-Chloro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride | Similar structure with Cl instead of Br | Lower stimulant activity |

| (R)-1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride | Similar structure with F instead of Br | Moderate stimulant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.